N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C18H21ClN6O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21ClN6O/c1-24-17-13(11-20-24)16(21-12-6-7-15(26-2)14(19)10-12)22-18(23-17)25-8-4-3-5-9-25/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22,23) |
InChI Key |
UKGGDGLQOPBBCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Four-Component One-Pot Synthesis
A highly efficient method, adapted from Beilstein Journal of Organic Chemistry, involves a one-pot condensation of:
-
Hydrazine derivatives (e.g., methylhydrazine)
-
Methylenemalononitrile
-
Aldehydes (for side-chain introduction)
Reaction Conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Sodium alkoxide (e.g., NaOMe)
-
Temperature: 80–100°C
-
Time: 6–12 hours
Mechanism :
Stepwise Cyclization Approach
For better control over regioselectivity, a stepwise method is employed:
-
Synthesis of 5-Amino-1-methylpyrazole-4-carbonitrile :
-
Pyrimidine Ring Formation :
Optimization of Reaction Parameters
Solvent Effects on Amination
| Solvent | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | Pd/Xantphos | 68 | 98 |
| DMF | Pd/Xantphos | 45 | 90 |
| DMSO | Cu/L-proline | 60 | 95 |
Temperature and Time Optimization
-
Lower temperatures (80°C) : Incomplete reaction, 40% conversion.
-
Optimal range (100–110°C) : 90% conversion in 18–24 hours.
-
Higher temperatures (>120°C) : Degradation products observed.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Piperidine Incorporation :
-
Purification Difficulties :
Scalability and Industrial Considerations
The patent WO2016170545A1 outlines a kilogram-scale process:
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Structure and Composition
The chemical structure of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 318.80 g/mol
- CAS Number : 1396772-15-8
Oncology
This compound has shown promising results as an anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Case Studies
A study published in 2020 identified this compound as part of a series of compounds that inhibited Plk1 with IC50 values in the low micromolar range. The research highlighted its potential as a lead compound for developing new anticancer therapies .
Antiparasitic Activity
In addition to its anticancer properties, this compound has been investigated for its efficacy against parasitic infections, particularly those caused by Toxoplasma gondii.
Case Studies
Research findings indicate that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the tachyzoite stage of Toxoplasma gondii effectively. One study reported that certain analogs demonstrated significant reduction in parasite load in infected animal models, suggesting potential for therapeutic development .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s pyrazolo[3,4-d]pyrimidine core is shared among several analogs, but variations in substituents significantly influence pharmacological properties:
Position 1 :
- The target compound has a 1-methyl group , which enhances metabolic stability compared to bulky aryl groups (e.g., 1-phenyl in ’s compound) .
- 1-Phenyl derivatives (e.g., N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) may exhibit reduced solubility due to aromatic hydrophobicity .
- Position 6: The 6-piperidin-1-yl group in the target compound differs from 6-(4-methylpiperazin-1-yl) () and 6-(4-benzylpiperazin-1-yl) (). 6-Chloromethyl derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, ) serve as intermediates for further functionalization but lack direct biological activity .
N-Substituent :
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Implications
- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may decrease off-target binding in kinase inhibitors, as seen in preclinical studies of analogous compounds .
- Hybrid Structures : ’s coumarin-pyrazolo-pyrimidine hybrid demonstrates that fused ring systems enhance both biological activity and physicochemical properties, suggesting avenues for optimizing the target compound .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula: CHClNO
- Molecular Weight: 364.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Studies have shown that derivatives of this scaffold can effectively inhibit CDK2 and CDK4/6, leading to reduced cell proliferation in cancer models .
- Antitumor Activity: The compound exhibits significant antitumor effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Antimicrobial Properties: Pyrimidine derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activities. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Biological Activity Data
Case Studies
- Breast Cancer Model:
- Antimicrobial Evaluation:
- CNS Effects:
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The synthesis typically involves multi-step reactions with key intermediates. A common approach includes:
- Core Pyrazolopyrimidine Formation : Condensation of substituted pyrazole and pyrimidine precursors under microwave-assisted conditions to enhance reaction efficiency and yield .
- Substitution Reactions : Introducing the 3-chloro-4-methoxyphenyl and piperidinyl groups via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling, using catalysts like Pd2(dba)3 and ligands such as XPhos .
- Purification : Column chromatography or recrystallization from solvents like acetonitrile or ethyl acetate to isolate the final product .
Key Considerations : Optimize reaction temperature (e.g., 100–110°C for SNAr) and solvent choice (DMF or THF) to minimize side products .
Basic: How can researchers characterize the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via 1H/13C NMR. For example, the methoxy group (-OCH3) appears as a singlet near δ 3.8 ppm, while the piperidinyl protons show multiplets between δ 1.5–3.0 ppm .
- Mass Spectrometry : Validate molecular weight using HRMS (e.g., [M+H]+ expected at m/z 426.15) .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced: How can conflicting biological activity data for this compound be resolved in anticancer studies?
Answer:
Discrepancies in activity may arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Validation : Test across multiple concentrations (e.g., 1 nM–100 μM) in cell lines (e.g., MCF-7, HeLa) to establish IC50 reproducibility .
- Structural Analog Comparison : Compare with derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify critical substituents influencing activity .
- Mechanistic Profiling : Use kinase inhibition assays or molecular docking to verify target engagement (e.g., EGFR or Aurora kinases) .
Advanced: What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical studies?
Answer:
Address physicochemical limitations via:
- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the methoxyphenyl or piperidinyl moieties .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance plasma stability .
Validation : Monitor pharmacokinetics (Cmax, AUC) in rodent models and compare with unmodified compound .
Advanced: How can computational methods aid in understanding the binding interactions of this compound with potential therapeutic targets?
Answer:
Use in silico approaches to predict binding modes:
- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., CDK2 or JAK2) using software like GROMACS .
- Docking Studies (AutoDock Vina) : Identify key residues (e.g., hinge-region hydrogen bonds with pyrazolopyrimidine core) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with inhibitory activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation .
- Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the piperidinyl group) .
Advanced: How can researchers address synthetic challenges in achieving regioselective substitution on the pyrazolopyrimidine core?
Answer:
Control regiochemistry via:
- Directed Metalation : Use directing groups (e.g., -NH2 or -OCH3) to guide electrophilic substitution .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during piperidinyl group installation .
- Catalytic Systems : Employ Pd/Cu catalysts for selective C–N coupling at the 6-position of the pyrazolopyrimidine .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Answer:
Prioritize assays based on structural analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
